molecular formula C27H24F3N3O2S B2508958 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 370847-04-4

2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2508958
CAS No.: 370847-04-4
M. Wt: 511.56
InChI Key: OVGJHVYMXOHOSJ-UHFFFAOYSA-N
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Description

The compound 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide features a hexahydroquinolin core substituted with a cyano group at position 3, a trifluoromethylphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The N-substituent on the acetamide is a 3,4-dimethylphenyl group, which distinguishes it from analogs with simpler aryl substituents.

Properties

IUPAC Name

2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O2S/c1-15-10-11-17(12-16(15)2)32-23(35)14-36-26-19(13-31)24(25-21(33-26)8-5-9-22(25)34)18-6-3-4-7-20(18)27(28,29)30/h3-4,6-7,10-12,24,33H,5,8-9,14H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGJHVYMXOHOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article reviews the available literature on its biological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C26H22F3N3O2SC_{26}H_{22}F_3N_3O_2S with a molecular weight of approximately 525.55 g/mol. The structure features a hexahydroquinoline core modified with various functional groups including a trifluoromethyl group and a cyano group. These modifications enhance its lipophilicity and reactivity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Preliminary studies suggest that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

  • In Vitro Testing : Compounds similar to this one have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the range of 12.5 µg/mL for some derivatives .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicate that it can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

Research indicates that the hexahydroquinoline structure is associated with anti-inflammatory effects. Compounds containing this scaffold have been shown to inhibit various inflammatory mediators and pathways . This suggests that the compound may possess similar properties that warrant further exploration.

Case Studies and Research Findings

  • Antibacterial Study : A study conducted on related compounds found that they inhibited Pseudomonas aeruginosa effectively while showing moderate activity against E. coli. The reference drug used was Ciprofloxacin .
  • Antioxidant Assessment : In a DPPH radical scavenging assay, related compounds demonstrated significant antioxidant activity with inhibition percentages indicating their potential as therapeutic agents against oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Acetamide Derivatives

Table 1: Substituent Effects on Key Properties
Compound Name Substituent on Acetamide Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound 3,4-dimethylphenyl C₂₇H₂₃F₃N₄O₂S Not reported Cyano, Trifluoromethyl, Sulfanyl
2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide (CAS 383893-35-4) 3-methylphenyl C₂₆H₂₁F₃N₄O₂S Not reported Cyano, Trifluoromethyl, Sulfanyl
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-sulfamoylphenyl C₁₆H₁₅N₅O₃S 288 Cyano, Hydrazinylidene, Sulfamoyl
2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (CAS 626228-75-9) 3,4-difluorophenyl C₂₁H₁₈F₅N₃OS Not reported Cyano, Trifluoromethyl, Difluoro

Key Observations :

  • Compounds like 13a () exhibit higher melting points (~288°C) due to strong hydrogen bonding from sulfamoyl and hydrazinylidene groups, whereas the target compound’s melting point is unreported but may differ due to reduced polarity .
  • Fluorine-rich analogs (e.g., CAS 626228-75-9) prioritize lipophilicity and metabolic stability, while the target compound balances lipophilicity (trifluoromethyl) with steric hindrance (dimethylphenyl) .

Spectral and Electronic Characteristics

Table 2: Spectral Data Comparison
Compound Name IR Stretches (cm⁻¹) ¹H-NMR Features (δ, ppm)
Target Compound Expected: ~2214 (C≡N), ~1664 (C=O) Hexahydroquinolin protons (δ 1.7–2.1), Acetamide CH₃ (δ 2.3)
13a () 2214 (C≡N), 1664 (C=O) Aromatic protons (δ 7.2–7.9), NH₂ (δ 7.20)
3 () Not reported Acetamide CH₃ (δ 2.08), Aromatic protons (δ 7.75)

Key Observations :

  • The cyano group (~2214 cm⁻¹) and carbonyl (~1664 cm⁻¹) stretches are consistent across analogs, confirming core structural integrity .
  • The target compound’s ¹H-NMR would show distinct splitting patterns for the hexahydroquinolin ring protons and dimethylphenyl substituents, differing from simpler aryl derivatives .

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